7-Bromo-5-fluoro-1-benzofuran
Overview
Description
7-Bromo-5-fluoro-1-benzofuran is a chemical compound with the molecular formula C8H4BrFO. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 7-bromo-5-fluoro-1-benzofuran, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran derivatives have been shown to influence a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae , suggesting that they may be influenced by a variety of environmental factors.
Biochemical Analysis
Biochemical Properties
7-Bromo-5-fluoro-1-benzofuran plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These interactions are often mediated through binding to specific sites on enzymes or proteins, altering their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can affect various types of cells, leading to changes in cell proliferation, apoptosis, and differentiation . For example, this compound may inhibit the growth of cancer cells by interfering with specific signaling pathways that regulate cell division and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with specific amino acid residues in the active site of the enzyme or receptor . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the biological activity of this compound can vary depending on the duration of exposure and the conditions of the experiment . For instance, prolonged exposure to this compound may lead to changes in cellular metabolism and gene expression that are not observed with short-term exposure.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. Different dosages can lead to varying biological responses, including threshold effects and toxic or adverse effects at high doses . For example, low doses of this compound may exhibit therapeutic effects, such as anti-tumor activity, while high doses may cause toxicity and adverse effects on normal tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolism of this compound can lead to the formation of active or inactive metabolites, which can further modulate its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-1-benzofuran typically involves the bromination and fluorination of benzofuran derivatives. One common method includes the bromination of 5-fluoro-1-benzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-fluoro-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The benzofuran ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Reduced benzofuran derivatives with hydrogenated rings.
Scientific Research Applications
7-Bromo-5-fluoro-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and polymers with specific properties
Comparison with Similar Compounds
Similar Compounds
5-Bromobenzofuran: Similar structure but lacks the fluorine atom.
7-Fluoro-1-benzofuran: Similar structure but lacks the bromine atom.
5-Fluoro-2-bromobenzofuran: Similar structure with different substitution pattern
Uniqueness
7-Bromo-5-fluoro-1-benzofuran is unique due to the presence of both bromine and fluorine atoms on the benzofuran ring. This dual substitution can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-5-fluoro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBMMMOEVBNTDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622879 | |
Record name | 7-Bromo-5-fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253429-19-5 | |
Record name | 7-Bromo-5-fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-5-fluoro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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